molecular formula C19H28ClN5O B1662345 Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)- CAS No. 519148-48-2

Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-

Cat. No. B1662345
M. Wt: 377.9 g/mol
InChI Key: ISKHMDNIWXPUGR-UHFFFAOYSA-N
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Description

CJ-033466 is a potent and selective 5-HT4 serotonin receptor partial agonist . In animal tests, it stimulated gastrointestinal motility with 30 times the potency of cisapride, and with lower affinity for the hERG channel .


Molecular Structure Analysis

The molecular formula of CJ-033466 is C19H28ClN5O, and its molar mass is 377.92 g/mol . The SMILES representation is C3CN(CC(C)C)CCC3CNC(=O)c1cc(Cl)c(N)n(cc2C)c1n2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of CJ-033466 include its molecular formula (C19H28ClN5O), molar mass (377.92 g/mol), and its SMILES representation .

Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been studied for their potential antiviral properties. For instance, a class of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines was designed and prepared for testing as antirhinovirus agents. The synthesis process included the development of a new Horner−Emmons reagent for direct incorporation of methyl vinylcarboxamide, leading to the exclusive formation of the desired E-isomer and avoiding the need for reverse-phase preparative HPLC for isomer separation before evaluating antiviral activity (Hamdouchi et al., 1999).

Synthesis Methods

Advancements in the synthesis of imidazo[1,2-a]pyridine derivatives have been a significant area of study. A novel method for the preparation of (2-aminopyridin-4-yl)methanol, a precursor in constructing the imidazo[1,2-a]pyridine structure, was developed. This method offers a more efficient, one-stage process compared to the previously used multistage methods, enhancing the production of these compounds (Lifshits et al., 2015).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel antimycobacterial lead, generated through whole-cell screening against Mycobacterium tuberculosis. This class of inhibitors exhibits selective activity against Mycobacterium tuberculosis without affecting gram-positive or gram-negative pathogens (Ramachandran et al., 2013).

Solid-Phase Synthesis

The solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives, particularly imidazo[1,2-a]pyridine-8-carboxamides, has been developed. This versatile method allows for the treatment of the amino group of polymer-bound 2-aminonicotinate with various alpha-haloketones, followed by halogenation at the 3-position of the polymer-bound imidazo[1,2-a]pyridine (Kamal et al., 2007).

Future Directions

The future directions of CJ-033466 research could involve further exploration of its potent and selective 5-HT4 serotonin receptor partial agonist properties, particularly its potential applications in stimulating gastrointestinal motility .

properties

IUPAC Name

5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHMDNIWXPUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199882
Record name CJ-033466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-

CAS RN

519148-48-2
Record name 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]imidazo[1,2-a]pyridine-8-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519148-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CJ-033466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519148482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CJ-033466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CJ-033466
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KUW8W70PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-
Reactant of Route 2
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Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-
Reactant of Route 3
Reactant of Route 3
Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-
Reactant of Route 4
Reactant of Route 4
Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-
Reactant of Route 5
Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-
Reactant of Route 6
Imidazo(1,2-a)pyridine-8-carboxamide, 5-amino-6-chloro-2-methyl-N-((1-(2-methylpropyl)-4-piperidinyl)methyl)-

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